molecular formula C6H14Cl2Si B100300 Chloro(3-chloro-2-methylpropyl)dimethylsilane CAS No. 18145-83-0

Chloro(3-chloro-2-methylpropyl)dimethylsilane

Cat. No. B100300
CAS RN: 18145-83-0
M. Wt: 185.16 g/mol
InChI Key: RMILLRSLWHOHQS-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 30.5 g (0.1 mol) of 92% D3D', 9.1 g (0.1 mol) of methallyl chloride, and 9.5 g (0.1 mol) of Me2SiHCl. Heat was applied to 43° C. and 0.05 ml Pt catalyst solution added, causing an exothermic reaction to 95.5° C. in 26 min, with the heat source removed. Vacuum distillation of the complete reaction yielded 7.82 g (42.3%) of Me2SiClCH2CHMeCH2Cl and 16.89 g (45.3%) of D3D'CH2CHMeCH2Cl. This example shows that neither Me2SiHCl nor D3D' is an effective promoter for reaction of the other with methallyl chloride when used at the equimolar level.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:5])[C:2](=[CH2:4])[CH3:3].[SiH:6]([Cl:9])([CH3:8])[CH3:7]>>[Si:6]([CH2:4][CH:2]([CH2:1][Cl:5])[CH3:3])([CH3:8])([CH3:7])[Cl:9]

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Three
Name
Pt
Quantity
0.05 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
was applied to 43° C.
CUSTOM
Type
CUSTOM
Details
an exothermic reaction to 95.5° C. in 26 min
Duration
26 min
CUSTOM
Type
CUSTOM
Details
with the heat source removed
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the complete reaction

Outcomes

Product
Name
Type
product
Smiles
[Si](Cl)(C)(C)CC(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 7.82 g
YIELD: PERCENTYIELD 42.3%
YIELD: CALCULATEDPERCENTYIELD 42.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16.89 g
YIELD: PERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.